3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate
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Description
3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate is a useful research compound. Its molecular formula is C25H23N3O7 and its molecular weight is 477.473. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds containing the1H-benzo[d]imidazole moiety have a broad range of biological activities . They are key components in many pharmaceuticals and agrochemicals , and are used in a variety of applications .
Mode of Action
Compounds containing the1H-benzo[d]imidazole moiety are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It is known that compounds containing the1H-benzo[d]imidazole moiety can affect a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Compounds containing the1H-benzo[d]imidazole moiety are known to have a broad range of pharmacokinetic properties .
Result of Action
Compounds containing the1H-benzo[d]imidazole moiety are known to have a broad range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that environmental factors can influence the action of compounds containing the1H-benzo[d]imidazol-1-ylmethyl)piperidine-1-carbonyl]chromen-2-one moiety .
Properties
IUPAC Name |
3-[4-(benzimidazol-1-ylmethyl)piperidine-1-carbonyl]chromen-2-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3.C2H2O4/c27-22(18-13-17-5-1-4-8-21(17)29-23(18)28)25-11-9-16(10-12-25)14-26-15-24-19-6-2-3-7-20(19)26;3-1(4)2(5)6/h1-8,13,15-16H,9-12,14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWSWHOAQIBWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5OC4=O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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